Ethyl 4,4-difluoro-6-hydroxyhexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoro-6-hydroxyhexanoate typically involves the esterification of 4,4-difluoro-6-hydroxyhexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-6-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4-difluoro-6-oxohexanoate or 4,4-difluoro-6-carboxyhexanoate.
Reduction: Formation of ethyl 4,4-difluoro-6-hydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-difluoro-6-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The presence of fluorine atoms can enhance its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-6-oxohexanoate
- Ethyl 4,4-difluoro-6-carboxyhexanoate
- Ethyl 4,4-difluoro-6-hydroxyhexanol
Uniqueness
Ethyl 4,4-difluoro-6-hydroxyhexanoate is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the hydroxyl group allows for further functionalization and derivatization .
Properties
Molecular Formula |
C8H14F2O3 |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-6-hydroxyhexanoate |
InChI |
InChI=1S/C8H14F2O3/c1-2-13-7(12)3-4-8(9,10)5-6-11/h11H,2-6H2,1H3 |
InChI Key |
NZPQXDASZDLLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCO)(F)F |
Origin of Product |
United States |
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